molecular formula C28H29NO3 B4888174 1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone

1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone

Cat. No. B4888174
M. Wt: 427.5 g/mol
InChI Key: LZMDKVSAYYFEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone, commonly known as AQ-13, is a synthetic compound that belongs to the class of anthraquinones. It has been extensively studied for its potential applications in the field of cancer research. AQ-13 has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of AQ-13 is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
AQ-13 has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and DNA damage. AQ-13 has also been found to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in cancer research, making it a well-characterized compound. However, AQ-13 has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, making it difficult to work with. It also has low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of AQ-13. One potential direction is the development of new anti-cancer drugs based on AQ-13. Researchers can modify the chemical structure of AQ-13 to improve its efficacy and reduce its toxicity. Another potential direction is the study of AQ-13 in combination with other anti-cancer drugs. AQ-13 may have synergistic effects with other drugs, leading to improved efficacy and reduced toxicity. Finally, the study of AQ-13 in animal models and clinical trials may provide further insights into its potential applications in cancer treatment.
Conclusion:
In conclusion, AQ-13 is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. It has several potential applications in cancer research, including the development of new anti-cancer drugs. Further research is needed to fully understand the mechanism of action of AQ-13 and its potential applications in cancer treatment.

Scientific Research Applications

AQ-13 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. AQ-13 has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

1-(4-tert-butylphenoxy)-2-(diethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-6-29(7-2)23-17-16-22-24(26(31)21-11-9-8-10-20(21)25(22)30)27(23)32-19-14-12-18(13-15-19)28(3,4)5/h8-17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDKVSAYYFEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Reactant of Route 4
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Reactant of Route 5
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylphenoxy)-2-(diethylamino)anthra-9,10-quinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.